3-(Methoxymethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine
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Overview
Description
3-(Methoxymethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine is a heterocyclic compound that belongs to the class of pyrimido[5,4-e][1,2,4]triazines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine typically involves the condensation of 6-hydrazinyluracil with different aromatic aldehydes to form hydrazones. This is followed by nitrosation with sodium nitrite and intramolecular cyclization . Another method involves the reaction of hydrazones with dimethylformamide-dimethylacetal (DMF-DMA) in the presence of DMF .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yielding and scalable reactions, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to induce DNA damage in cancer cells, leading to cell death . The compound may also inhibit specific enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[5,4-e][1,2,4]triazine: A closely related compound with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential anticancer properties.
6-Azacytosine: Known for its antiviral and antitumor activities.
Uniqueness
3-(Methoxymethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine stands out due to its specific methoxymethyl group, which may enhance its biological activity and chemical stability compared to other similar compounds .
Properties
CAS No. |
30855-46-0 |
---|---|
Molecular Formula |
C7H8N6O |
Molecular Weight |
192.18 g/mol |
IUPAC Name |
3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine |
InChI |
InChI=1S/C7H8N6O/c1-14-2-4-11-5-6(8)9-3-10-7(5)13-12-4/h3H,2H2,1H3,(H2,8,9,10,13) |
InChI Key |
HBINRSMRJVEIPK-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC2=C(N=CN=C2N=N1)N |
Origin of Product |
United States |
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